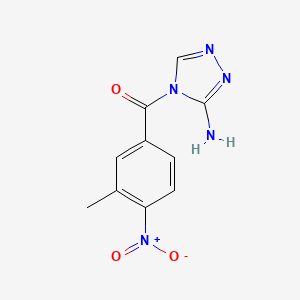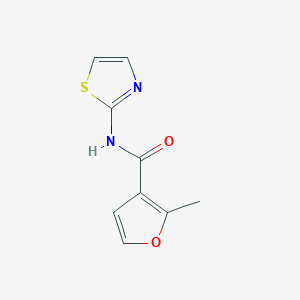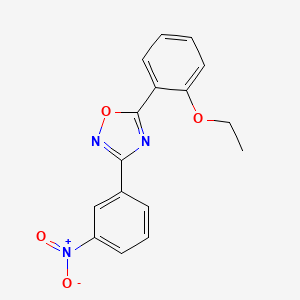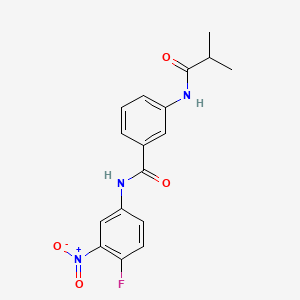![molecular formula C16H17ClN4OS B5797838 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate precursors such as 2-pyridyl-substituted amidines or guanidines using oxidizing agents like sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Cyclization: The final step involves the cyclization of the intermediate to form the fused triazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Modified triazole or pyrimidine rings
Substitution Products: Amino or thiol derivatives
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Agriculture: It is explored for its herbicidal and antifungal properties.
Material Science: The compound is used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as Janus kinases, which are involved in various signaling pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Metal Coordination: The compound can form coordination complexes with metals, affecting their biological activity.
Comparison with Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other [1,2,4]triazolo[1,5-a]pyrimidines:
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-3-6-12-10(2)18-15-19-16(20-21(15)14(12)22)23-9-11-7-4-5-8-13(11)17/h4-5,7-8H,3,6,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWDPVGQILUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide](/img/structure/B5797760.png)
![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![Morpholin-4-yl[4-(5-propylpyridin-2-yl)phenyl]methanone](/img/structure/B5797772.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)
![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)






![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5797832.png)
